molecular formula C10H9BrN2O B1444267 (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol CAS No. 1137165-23-1

(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1444267
CAS No.: 1137165-23-1
M. Wt: 253.09 g/mol
InChI Key: MCTMTUILSSSFAH-UHFFFAOYSA-N
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Description

(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a bromophenyl group attached to the pyrazole ring and a hydroxymethyl group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then subjected to cyclization with ethyl acetoacetate to yield the pyrazole ring. The final step involves the reduction of the carbonyl group to a hydroxymethyl group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: (3-(4-Carboxyphenyl)-1H-pyrazol-5-yl)methanol.

    Reduction: (3-Phenyl-1H-pyrazol-5-yl)methanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromophenyl group may enhance its binding affinity to these targets, while the pyrazole ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole): A compound with similar structural features but different biological activities.

    (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Another pyrazole derivative with distinct chemical properties.

Uniqueness

(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol is unique due to the presence of both a bromophenyl group and a hydroxymethyl group on the pyrazole ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTMTUILSSSFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734931
Record name [3-(4-Bromophenyl)-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137165-23-1
Record name [3-(4-Bromophenyl)-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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